2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one
Description
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one (CAS 3201-20-5) is a heterocyclic compound with the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . Its structure features a pyrazolone core substituted with three methyl groups at positions 4, 4, and 5 (Figure 1). The compound has a melting point of 108°C and is also known as 3,4,4-trimethyl-5-pyrazolone . Its SMILES notation is CC1C(=O)NN=C1(C)C, reflecting the spatial arrangement of substituents. This compound serves as a precursor in synthesizing bioactive derivatives, including anti-inflammatory and antioxidant agents .
Properties
IUPAC Name |
3,4,4-trimethyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-6(2,3)5(9)8-7-4/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYADIVZIRDZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185849 | |
| Record name | 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3201-20-5 | |
| Record name | 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
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| Record name | 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one | |
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| Record name | 3,4-Trimethyl-5-pyrazolone | |
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| Record name | 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one | |
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| Record name | 2,4-dihydro-4,4,5-trimethyl-3H-pyrazol-3-one | |
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| Record name | 2,4-DIHYDRO-4,4,5-TRIMETHYL-3H-PYRAZOL-3-ONE | |
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Preparation Methods
Classical Condensation and Cyclization Approach
One of the conventional methods to prepare pyrazolone derivatives, including this compound, involves the condensation of β-ketoesters with hydrazine hydrate, followed by cyclization.
- Starting materials : Ethyl acetoacetate or similar β-ketoesters.
- Procedure : Bromination of ethyl acetoacetate with potassium bromide in the presence of hydrochloric acid and toluene produces bromo-ethyl acetoacetate. This intermediate is then condensed with substituted amines or hydrazine derivatives in ethanol to yield pyrazolone derivatives.
- Cyclization : The reaction with excess hydrazine hydrate leads to cyclization forming the pyrazolone ring system.
- Example : Chidara Mahesh and Satla Shobha Rani (2016) synthesized related pyrazolone derivatives using this approach, confirming the formation by elemental analysis, IR, H NMR, and mass spectral data.
Diazo Transfer Reaction and One-Pot Synthesis
A more sophisticated method involves diazo transfer reactions starting from pyrazolone precursors:
- Reagents : 3-methyl-1-phenylpyrazol-5-one, mesyl azide or tosyl azide, and potassium carbonate.
- Solvents : Anhydrous dichloromethane or methanol.
- Conditions : Stirring at room temperature under nitrogen atmosphere.
- Outcome : Formation of diazo-pyrazolone intermediates and bis-pyrazolone derivatives.
- Mechanism : The reaction proceeds via base-mediated diazo transfer to the pyrazolone, followed by nucleophilic attack and cyclization steps.
- Yields : Moderate to good yields of diazo-pyrazolone and bis-pyrazolone compounds.
- Reference : This method was detailed by a 2006 study, which also reported the crystal structure of the products and their coordination chemistry with copper(II).
Eco-Friendly Catalyst-Free Synthesis Using Magnetized Distilled Water
An innovative green chemistry approach has been reported for synthesizing bis-pyrazolone derivatives, which are structurally related to this compound:
- Reagents : Hydrazine hydrate, ethyl acetoacetate, aldehydes, and cyclic diketones (dimedone or cyclohexanedione).
- Solvent : Magnetized distilled water (MDW).
- Conditions : Stirring at 80 °C.
- Advantages : Catalyst-free, environmentally benign, cost-effective, simplified workup, high yields (85-95%).
- Application : This method can be adapted for synthesizing substituted pyrazolones, including trimethyl derivatives.
- Reference : Reported in a 2014 study emphasizing green synthesis protocols.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Classical Method Insights
- The bromination step is crucial for activating the β-ketoester towards nucleophilic substitution.
- Cyclization with hydrazine hydrate efficiently forms the pyrazolone ring.
- Structural confirmation via IR, NMR, and mass spectrometry ensures product identity.
- Antimicrobial activity screening of derivatives indicates potential pharmaceutical applications.
Diazo Transfer Methodology
- The diazo transfer reaction allows introduction of diazo functionality α to the carbonyl.
- Reaction conditions (solvent, base, azide source) significantly influence product distribution.
- Methanol as solvent favors bis-pyrazolone formation.
- Crystal structure analysis reveals extensive conjugation and intramolecular hydrogen bonding, important for stability and reactivity.
- Coordination chemistry with metals (e.g., copper(II)) opens avenues for complex formation and catalysis.
Green Synthesis Approach
- Use of magnetized distilled water enhances reaction rates and yields without catalysts.
- The method tolerates various aldehyde substrates, producing chromeno-pyrazole and bis-pyrazolone derivatives.
- Simplified purification and environmentally benign conditions align with sustainable chemistry goals.
- This method can be adapted for the preparation of trimethyl-substituted pyrazolones by selecting appropriate starting materials.
Chemical Reactions Analysis
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methyl groups on the pyrazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
DTP has the molecular formula and a molecular weight of approximately 202.2524 g/mol. The compound features a pyrazolone ring with three methyl groups and a carbonyl group, contributing to its reactivity and biological activity.
Key Properties:
- Molecular Structure: Contains a five-membered ring with two nitrogen atoms.
- Melting Point: Approximately 109.5 °C.
- Solubility: Soluble in various organic solvents.
Pharmaceutical Applications
DTP has garnered attention for its biological activities , particularly in the pharmaceutical sector:
- Anti-inflammatory Properties: Research indicates that DTP may inhibit specific enzymes involved in inflammatory pathways, offering potential as an anti-inflammatory agent. For instance, studies have demonstrated its effectiveness in reducing inflammation markers in animal models.
- Analgesic Effects: Similar to its anti-inflammatory properties, DTP has shown promise as an analgesic. Its mechanism may involve modulation of pain pathways at the molecular level.
- Antimicrobial Activity: DTP has been evaluated for its antimicrobial properties against various pathogens. Preliminary assays suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.
Synthetic Applications
DTP serves as an essential building block in organic synthesis:
- Versatile Intermediate: The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclizations, making it valuable for synthesizing more complex molecules.
- Synthesis Methods: Several synthetic routes have been developed for DTP, including condensation reactions involving hydrazine derivatives and carbonyl compounds. These methods highlight its accessibility for research and industrial applications.
Material Science Applications
In materials science, DTP's unique properties allow for innovative applications:
- Polymer Chemistry: DTP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form cross-links with other polymer chains is particularly useful in developing high-performance materials.
- Coatings and Adhesives: The compound's reactivity allows it to function as a curing agent or additive in coatings and adhesives, improving adhesion strength and durability.
Case Studies
Case Study 1: Anti-inflammatory Research
A study conducted on animal models demonstrated that administering DTP resulted in significant reductions in inflammatory cytokines compared to control groups. This suggests its potential utility in treating conditions characterized by inflammation, such as arthritis.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that DTP exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at specific concentrations, indicating potential for development into a topical antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to regulate the TGF-β2/SMAD signaling pathway, which is involved in cellular processes such as proliferation and differentiation . This regulation can lead to anti-inflammatory and anti-fibrotic effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key Observations:
- Steric and Electronic Effects : The phenyl-substituted analog (CAS 947-82-0) has a higher molecular weight (202.25 vs. 126.16) and logP (2.435), indicating increased hydrophobicity due to the aromatic ring .
- Symmetry and Melting Points : The target compound’s higher melting point (108°C) compared to dimethyl derivatives (e.g., CAS 6628-22-4) suggests enhanced crystallinity from symmetric methyl substitution .
- Azo Derivatives : Introduction of azo groups (e.g., CAS 21519-06-2) shifts applications toward chromophoric uses (e.g., dyes) due to extended conjugation .
Physicochemical Properties
- Ionization Energy (IE) : The phenyl-substituted analog (CAS 947-82-0) has an IE range of 7.50–7.88 eV , reflecting stability against electron-impact fragmentation .
- Hydrogen Bonding: Hydroxy and methoxy derivatives (e.g., 4,4-dihydroxy-2-isopropyl analogs) exhibit increased water solubility due to H-bond donor/acceptor capacity .
Biological Activity
2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one (commonly referred to as 2,4-DTMP) is an organic compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C6H10N2O
- Molecular Weight : 126.16 g/mol
- CAS Number : 3201-20-5
- IUPAC Name : 3,4,4-trimethyl-1H-pyrazol-5-one
Synthesis Methods
The synthesis of 2,4-DTMP typically involves the cyclization of hydrazine with acetylacetone under controlled conditions. This method allows for the formation of the pyrazolone ring structure that is characteristic of this compound.
Biological Activities
2,4-DTMP exhibits a range of biological activities that have been explored in various studies:
1. Anti-inflammatory Properties
Research indicates that derivatives of 2,4-DTMP possess significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
2. Anticancer Activity
Several studies have investigated the anticancer potential of 2,4-DTMP and its derivatives. For instance:
- A study demonstrated that certain derivatives could induce apoptosis in cancer cells through the regulation of the TGF-β2/SMAD signaling pathway.
- Another investigation highlighted the ability of these compounds to inhibit tumor growth in vivo models .
3. Antioxidant Activity
The antioxidant properties of 2,4-DTMP were evaluated through various assays that measure its capacity to scavenge free radicals. The results suggest that this compound can protect cells from oxidative stress, which is linked to various diseases .
4. Antimicrobial Effects
The antimicrobial activity of 2,4-DTMP has also been documented. Studies have shown that it exhibits inhibitory effects against a range of bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
The biological effects of 2,4-DTMP are attributed to its interaction with specific molecular targets:
- It has been found to modulate key signaling pathways involved in cell proliferation and apoptosis.
- The compound's ability to interact with enzymes and receptors contributes to its anti-inflammatory and anticancer properties .
Case Studies
Several case studies highlight the efficacy of 2,4-DTMP in biological applications:
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2,4-Dihydro-4,4,5-trimethyl-3H-pyrazol-3-one derivatives?
Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) often accelerate cyclization but may increase side reactions. Lower temperatures (40–60°C) improve selectivity for intermediates .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of precursors, while ethanol/water mixtures facilitate purification .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions are critical for condensation and cyclization steps .
- Reagent Ratios : Stoichiometric excess (1.2–1.5 equivalents) of hydrazine derivatives ensures complete conversion of ketone intermediates .
Q. Which analytical techniques are most effective for characterizing structural isomers of pyrazol-3-one derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers via chemical shifts of methyl groups (δ 1.2–1.8 ppm for C4/C5 methyl) and pyrazolone ring protons (δ 5.5–6.5 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, especially for E/Z isomers in hydrazone-containing derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas and detects synthetic impurities (e.g., uncyclized intermediates) .
Q. What are common synthetic impurities in pyrazol-3-one synthesis, and how are they mitigated?
- Uncyclized Intermediates : Traces of hydrazones or diketones arise from incomplete cyclization. Refluxing in acidic media (e.g., acetic acid) ensures full ring closure .
- Oxidation Byproducts : Methyl groups at C4/C5 may oxidize to carbonyls under harsh conditions. Inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) suppress this .
Advanced Research Questions
Q. How can contradictions in spectral data for pyrazol-3-one derivatives be resolved?
- Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., coumarin- or benzothiazole-substituted derivatives) to assign ambiguous peaks .
- Dynamic Effects : Variable-temperature NMR identifies tautomeric equilibria (e.g., keto-enol shifts), which cause splitting or broadening of signals .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometries for comparison with experimental data .
Q. What computational methods predict the reactivity of pyrazol-3-one derivatives in nucleophilic substitution reactions?
- Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps. For example, electron-deficient C3 carbonyl groups are prone to nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Highlight charge distribution, guiding regioselective modifications (e.g., methyl vs. phenyl substituents) .
Q. How can substituents be strategically designed to enhance bioactivity in pyrazol-3-one analogs?
- Hydrophobic Substituents : Introduce aryl groups (e.g., 4-bromophenyl or coumarin) to improve membrane permeability .
- Hydrogen-Bond Donors/Acceptors : Add hydroxyl or amino groups at C4/C5 to enhance binding affinity with biological targets (e.g., enzymes or receptors) .
- Heterocyclic Hybrids : Fuse with benzothiazole or pyrimidine rings to exploit synergistic pharmacological effects .
Q. What methodologies assess the stability of pyrazol-3-one derivatives under varying pH and temperature?
- Forced Degradation Studies : Expose compounds to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C) .
Q. How is regioselectivity achieved in electrophilic substitution reactions of pyrazol-3-ones?
Q. What strategies optimize multi-step synthesis routes for complex pyrazol-3-one hybrids?
- Convergent Synthesis : Prepare key intermediates (e.g., tetrazoles or coumarin derivatives) separately, then couple via Pd-catalyzed cross-coupling or click chemistry .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino groups or trimethylsilyl (TMS) for hydroxyls to prevent undesired side reactions during cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
